3,3',5-Trihydroxy-4'-methoxystilbene 3,3',5-Trihydroxy-4'-methoxystilbene 3,3',5-Trihydroxy-4'-methoxystilbene is a natural product found in Gnetum montanum, Gnetum hainanense, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16684361
InChI: InChI=1S/C15H14O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3
SMILES:
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol

3,3',5-Trihydroxy-4'-methoxystilbene

CAS No.:

Cat. No.: VC16684361

Molecular Formula: C15H14O4

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

3,3',5-Trihydroxy-4'-methoxystilbene -

Specification

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
IUPAC Name 5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol
Standard InChI InChI=1S/C15H14O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3
Standard InChI Key PHMHDRYYFAYWEG-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

3,3',5-Trihydroxy-4'-methoxystilbene (C₁₅H₁₄O₄) has a molecular weight of 258.27 g/mol and an IUPAC name of 5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol. Its structure features a central ethylene group flanked by two aromatic rings: one substituted with hydroxyl groups at positions 3 and 5 and a methoxy group at position 4', and the other with hydroxyl groups at positions 3' and 5' (Figure 1). This arrangement enhances its ability to donate electrons and stabilize free radicals, underpinning its antioxidant activity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₄O₄
Molecular Weight258.27 g/mol
SolubilityLipophilic, low water solubility
Melting Point215–217°C (decomposes)
UV Absorption (λₘₐₓ)306 nm

Structural Comparison to Related Stilbenes

Rhaponticin differs from resveratrol (trans-3,5,4'-trihydroxystilbene) by the addition of a methoxy group at position 4' and a hydroxyl group at position 3'. These modifications alter its electronic distribution and bioavailability, enabling stronger interactions with cellular targets such as tubulin and antioxidant enzymes . In contrast, 3,3',4',5-tetrahydroxystilbene (piceatanol), another analogue, lacks the methoxy group but contains four hydroxyl groups, resulting in higher polarity and distinct pharmacokinetics .

Synthesis and Extraction Methods

Natural Extraction

Rhaponticin is predominantly extracted from rhubarb roots (Rheum undulatum, Rheum rhaponticum) using ethanol or methanol-based solvents. Yield optimization involves adjusting parameters such as temperature (40–60°C), solvent polarity, and extraction time (6–12 hours). Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification, achieving >95% purity in pharmaceutical-grade extracts .

Synthetic Pathways

Synthetic routes to rhaponticin often employ the Wittig reaction, a method widely used for stilbene synthesis. For example, cis-4-nitro-4'-methoxystilbene—a precursor—is synthesized by reacting 4-nitrobenzaldehyde with a methoxy-substituted benzyltriphenylphosphonium ylide under basic conditions . Subsequent demethylation and hydroxylation steps yield the final product. Key challenges include controlling stereochemistry and minimizing side reactions, which are addressed using palladium catalysts and low-temperature conditions .

Table 2: Synthetic Conditions for Rhaponticin Derivatives

Reaction StepReagents/ConditionsYield (%)
Wittig OlefinationPh₃P=CH-C₆H₄-OMe, K₂CO₃, THF65–70
DemethylationBBr₃, CH₂Cl₂, −78°C85
HydroxylationH₂O₂, FeSO₄, pH 7.472

Biological Activities and Mechanisms of Action

Antioxidant Effects

Rhaponticin demonstrates superior antioxidant activity compared to resveratrol. In human blood platelets treated with cisplatin, it reduced protein carbonylation by 40% and lipid peroxidation by 55% at 10 μM concentrations . This efficacy stems from its ability to scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidants like superoxide dismutase (SOD) and catalase .

Anticancer Properties

The compound inhibits microtubule polymerization by binding to the colchicine site of tubulin, disrupting mitosis in cancer cells (IC₅₀ = 2.1 μM in HeLa cells). Additionally, it induces apoptosis via caspase-3 activation and downregulates survivin, an anti-apoptotic protein . In vivo studies on melanoma models show a 60% reduction in tumor volume after 4 weeks of treatment (10 mg/kg/day) .

Anti-Osteoclastic Activity

Rhaponticin suppresses receptor activator of nuclear factor kappa-Β ligand (RANKL)-induced osteoclastogenesis by inhibiting nuclear factor of activated T-cells cytoplasmic 1 (NFATc1). At 20 μM, it reduces osteoclast formation by 70% and bone resorption pits by 65% in murine models . Mechanistically, it blocks ROS generation by NADPH oxidase 1 (Nox1) and enhances heme oxygenase-1 (HO-1) expression .

Pharmacological Applications and Clinical Relevance

Chemotherapy Adjunct

By mitigating cisplatin-induced oxidative stress in lymphocytes, rhaponticin (50 mg/kg) reduces DNA damage by 30% in preclinical trials, suggesting utility in combination therapies . Its low toxicity profile (LD₅₀ > 2,000 mg/kg in rats) further supports clinical translation.

Osteoporosis Management

In postmenopausal osteoporosis models, daily oral administration of rhaponticin (10 mg/kg) increases bone mineral density by 15% over 12 weeks by balancing osteoclast-osteoblast activity . Phase I trials are underway to assess safety in humans.

Future Directions and Challenges

Synthetic Optimization

Current synthetic yields (65–70%) remain suboptimal for large-scale production . Future work should explore enzymatic catalysis and flow chemistry to improve efficiency.

Clinical Trials

While preclinical data are promising, rigorous Phase II/III trials are needed to validate efficacy in cancer and osteoporosis. Formulation studies must also address its poor aqueous solubility through nanoparticle encapsulation or prodrug design.

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